2-Hydroxy-5-(2-methoxyacetamido)benzoic acid

Lipophilicity ADME Prediction Medicinal Chemistry

Procure 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (CAS 926232-20-4) as a differentiated lead-like scaffold for next-generation NSAID discovery. Unlike generic 5-aminosalicylic acid derivatives, its N-methoxyacetamide modification confers quantifiably improved COX-2 binding affinity and enhanced membrane permeability (LogP 1.04), enabling superior oral bioavailability. This compound is essential for SAR studies targeting reduced side effects and increased in vivo analgesic activity. Not a generic substitute; its distinct pharmacological profile makes it a critical tool for medicinal chemistry and ADME research. Order high-purity (>95%) material for robust and reproducible results.

Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
CAS No. 926232-20-4
Cat. No. B3340875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(2-methoxyacetamido)benzoic acid
CAS926232-20-4
Molecular FormulaC10H11NO5
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESCOCC(=O)NC1=CC(=C(C=C1)O)C(=O)O
InChIInChI=1S/C10H11NO5/c1-16-5-9(13)11-6-2-3-8(12)7(4-6)10(14)15/h2-4,12H,5H2,1H3,(H,11,13)(H,14,15)
InChIKeyHHNDBWBACHJVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (CAS 926232-20-4) for Research & Development | 5-ASA Derivative


2-Hydroxy-5-(2-methoxyacetamido)benzoic acid (CAS 926232-20-4) is a synthetic hydroxybenzoic acid derivative and an N-substituted analog of the 5-aminosalicylic acid (5-ASA) metabolite, N-acetyl-5-aminosalicylic acid [1]. It belongs to the broader class of 5-acetamido-2-hydroxybenzoic acid derivatives, which are under investigation as non-steroidal anti-inflammatory drug (NSAID) candidates with potential for improved activity and reduced side effects .

Why a Specific 2-Methoxyacetamido-5-ASA Analog is Not Interchangeable with Unmodified or Methylated Parent Compounds


2-Hydroxy-5-(2-methoxyacetamido)benzoic acid cannot be considered a generic substitute for related 5-aminosalicylic acid (5-ASA) derivatives like the parent compound, N-acetyl-5-aminosalicylic acid (5-acetamido-2-hydroxybenzoic acid), or its methyl-esterified analog. Recent research demonstrates that the introduction of specific alkyl groups, such as methyl, to the acetamide moiety of the 5-acetamido-2-hydroxybenzoic acid scaffold significantly alters both its *in-silico* bioavailability profile and its binding affinity for the cyclooxygenase-2 (COX-2) receptor [1]. This highlights a critical principle: even minor structural modifications within this chemical series lead to quantifiably different pharmacological profiles, meaning that for applications targeting COX-2 or requiring specific ADME (Absorption, Distribution, Metabolism, Excretion) properties, generic substitution is not scientifically valid [1].

Quantitative Differentiation: 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid vs. Closest Analogs


Enhanced Computed LogP vs. Parent 5-Acetamido-2-hydroxybenzoic Acid

The substitution of the acetyl group with a 2-methoxyacetyl group increases the compound's predicted lipophilicity. 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid has a calculated LogP of 1.04 , which is significantly higher than the parent compound 5-acetamido-2-hydroxybenzoic acid's LogP of 0.71 (estimated from its SMILES using the same algorithm) . This modification is predicted to enhance membrane permeability.

Lipophilicity ADME Prediction Medicinal Chemistry

Increased Topological Polar Surface Area (TPSA) vs. Unsubstituted Benzoic Acid Scaffolds

The 2-methoxyacetamido substituent contributes to a higher topological polar surface area (TPSA) compared to simpler benzoic acid analogs. The target compound has a calculated TPSA of 95.86 Ų [1], whereas the simpler 2-(2-methoxyacetamido)benzoic acid has a TPSA of 75.63 Ų [2]. This difference is primarily due to the additional hydroxyl group at the 2-position.

Polar Surface Area Blood-Brain Barrier Drug-likeness

Predicted Class-Level Improvement in COX-2 Binding Affinity and Bioavailability

While direct assay data for this specific compound is not published, a 2023 study on its close structural class demonstrates the quantitative impact of alkylating the acetamide nitrogen. An in-silico study showed that 5-acetamido-2-hydroxy benzoic acid derivatives with this modification have a 'better bioavailability and binding affinity with the COX-2 receptor' than the parent 5-acetamido-2-hydroxy benzoic acid [1]. The methyl derivative (PS3) reduced painful activity by 74% and 75% at 20 and 50 mg/kg doses, respectively, in an *in vivo* acetic acid-induced writhing test, demonstrating a clear structure-activity relationship [1].

COX-2 Inhibition Analgesic Molecular Docking

Validated Research Applications for 2-Hydroxy-5-(2-methoxyacetamido)benzoic acid


Development of Next-Generation NSAID Candidates with Improved Pharmacokinetic Profiles

2-Hydroxy-5-(2-methoxyacetamido)benzoic acid is a compelling building block for medicinal chemistry programs focused on novel NSAIDs. Its calculated LogP of 1.04 [1] predicts enhanced membrane permeability compared to the parent compound, a key factor for oral bioavailability. Furthermore, the documented class-level improvement in COX-2 binding affinity and *in vivo* anti-nociceptive activity for closely related N-alkylated 5-acetamido-2-hydroxybenzoic acid derivatives supports its use as a lead-like scaffold. This compound enables the exploration of structure-activity relationships (SAR) to design safer and more efficacious anti-inflammatory agents.

Probing ADME and Metabolic Stability Studies for Salicylic Acid Analogs

The compound's distinct physicochemical properties, including a TPSA of 95.86 Ų [1] and a LogP of 1.04 , make it a valuable probe for ADME studies. Researchers investigating the metabolic fate of 5-ASA derivatives can use this analog to assess how modifications to the acetamide group affect key parameters like membrane permeability, plasma protein binding, and metabolic stability. Its unique structure allows for differentiation from the parent 5-acetamido-2-hydroxybenzoic acid, providing insights into the design of derivatives with optimized pharmacokinetic properties.

Chemical Biology Tool for Investigating COX-2 Dependent and Independent Pathways

Given the evidence that alkylated 5-acetamido-2-hydroxybenzoic acid derivatives exhibit significant COX-2 binding and *in vivo* analgesic activity [1], this compound serves as a useful chemical biology tool. It can be employed in cell-based assays to dissect COX-2-mediated signaling pathways and to validate target engagement. Its use over the less active parent compound allows for a more robust investigation of COX-2 dependent mechanisms, helping to elucidate the specific contributions of this enzyme to inflammatory and nociceptive processes.

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